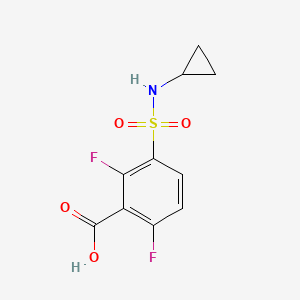
3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid
Vue d'ensemble
Description
3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid (CPDFA) is an organic compound that has been studied extensively for its potential applications in both scientific research and in the pharmaceutical industry. CPDFA has been found to have a variety of biochemical and physiological effects and is currently being explored for its potential as a therapeutic agent. In
Applications De Recherche Scientifique
Sulfhydryl Groups in Biological Materials
Research on sulfhydryl groups in biological materials can be connected to compounds like 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid. Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological substances. This has applications in studying reactions with blood, suggesting potential relevance in understanding how similar compounds interact with biological systems (Ellman, 1959).
Antimicrobial Agent Synthesis
Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to create effective antimicrobial agents. This study's insights into the chemical processes and efficacy of these compounds can inform the use of 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid in similar contexts (Darwish et al., 2014).
Lewis Acid Catalyst in Organic Synthesis
Ishihara et al. (1996) discussed the use of Scandium trifluoromethanesulfonate as a Lewis acid catalyst, highlighting its effectiveness in acylating alcohols with acid anhydrides. While different from 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid, the principles and applications in organic synthesis could be related (Ishihara et al., 1996).
Corrosion Inhibition in Stainless Steel
Narváez et al. (2005) examined the use of 3-Hydroxybenzoic acid as a corrosion inhibitor for stainless steel, an application area where related compounds like 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid might be relevant. The study offers insights into the mechanisms and efficiency of such inhibitors (Narváez et al., 2005).
Catalytic Applications in Organic Reactions
Tomás-Mendivil et al. (2013) synthesized water-soluble Gold(I) and Gold(III) complexes with sulfonated ligands, demonstrating their effectiveness as catalysts in organic reactions. This research provides an understanding of how sulfonated compounds can play a significant role in catalysis, relevant to the applications of 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid (Tomás‐Mendivil et al., 2013).
Environmental Behavior of Fluorotelomer Compounds
Zhao et al. (2019) studied the environmental fate of 6:2 fluorotelomer sulfonic acid in pumpkins, providing insights into the bioaccumulation and biotransformation of similar fluorinated compounds. This research could be extrapolated to understand the environmental behavior of 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid (Zhao et al., 2019).
Synthesis of Antiviral Compounds
Naidu et al. (2012) used a polymer-supported catalyst for synthesizing dibenzo[a,j]xanthenes with significant antiviral activity. This demonstrates the potential for synthesizing related compounds with biological activity, an avenue that could be explored with 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid (Naidu et al., 2012).
Propriétés
IUPAC Name |
3-(cyclopropylsulfamoyl)-2,6-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4S/c11-6-3-4-7(9(12)8(6)10(14)15)18(16,17)13-5-1-2-5/h3-5,13H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXRROLDLRAYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C(=C(C=C2)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



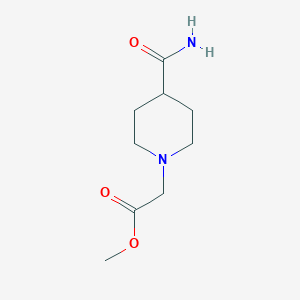

![2-[4-(Methanesulfonyloxy)phenyl]acetic acid](/img/structure/B1517247.png)
![6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1517249.png)
![3-[2-(Furan-2-yl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1517250.png)
![4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1517254.png)
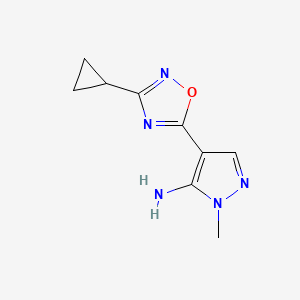
![5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1517256.png)
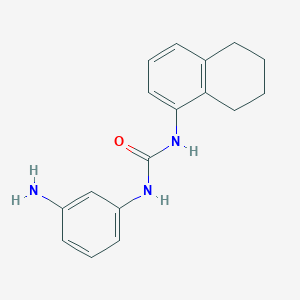
![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)
![3-[(5-Bromo-2-pyridinyl)amino]-1-propanol](/img/structure/B1517261.png)
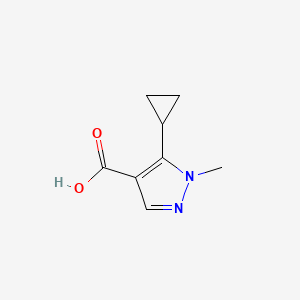

![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)